Scientific Field: Biochemistry and Molecular Biology Application Summary: This compound is utilized in proteomics research, particularly in the study of protein interactions and functions. It serves as a biochemical tool to probe proteomic landscapes and understand protein dynamics within cells. Methods of Application:
Preparation: C14H11BrFNO2 C_{14}H_{11}BrFNO_{2} C14H11BrFNO2
and a molecular weight of 324.14 .Experimental Procedure: It is used in assays to label or modify proteins, thereby allowing the visualization or quantification of protein-protein interactions. The use of this compound in proteomics has led to the identification of novel protein interactions, providing insights into cellular processes and disease mechanisms.
Scientific Field: Pharmacology Application Summary: The compound has been used in the synthesis of phosphodiesterase (PDE4) inhibitors, which have therapeutic potential in treating various diseases. Methods of Application:
Compound Design: Structural modifications at the 4-phenyl ring of the compound have been explored to enhance inhibitory activity against PDE4. The synthesized inhibitors have shown high activity, with potential implications for treating conditions like asthma and COPD.
4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol is an aromatic compound characterized by its complex structure, which includes a bromine atom, a hydroxyl group, and an amine functional group. This compound has a molecular formula of C14H14BrFNO2 and a molecular weight of 308.15 g/mol. It appears as an off-white solid, with a melting point ranging from 242 to 244 °C, and exhibits limited solubility in water while being soluble in organic solvents such as methanol and acetone.
Research indicates that 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol exhibits significant biological activity. It has shown potential in:
The synthesis of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol typically involves multi-step organic reactions. A common method includes:
In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to ensure consistent quality and yield, making it suitable for commercial applications.
4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol has diverse applications across various fields:
The interaction studies of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol focus on its binding affinity with various biological targets. The compound's unique functional groups allow it to form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein functions. This property is crucial for understanding protein dynamics and functions in biological processes.
Several compounds share structural similarities with 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 4-Bromo-2-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol | Contains an imine group | Lacks methoxy functionality |
| 4-Bromo-2-fluorophenol | Simpler structure without the amine group | Does not have additional fluorination |
| 2-Fluoro-4-methylphenylamine | No bromine or methoxy linkage | Lacks halogen functionality |
| 4-Bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol | Similar imine structure but different fluorination | Variation in fluorination position alters properties |
The uniqueness of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it particularly valuable in specialized research and industrial applications.